2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol
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Overview
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound with the molecular formula C15H15N5O2 It is characterized by the presence of two quinazoline rings, which are fused aromatic heterocycles containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol typically involves the reaction of 4,6,7-trimethylquinazoline with an appropriate aminating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- 1-(4,6,7-Trimethylquinazolin-2-yl)guanidine
- 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Uniqueness
2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is unique due to its specific structural features, such as the presence of two quinazoline rings and the trimethyl substitution pattern. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
Introduction
The compound 2-[(4,6,7-trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a derivative of quinazoline, a class of bicyclic compounds known for their diverse biological activities. This specific compound features a hydroxyl group at the 4-position and an amino group at the 2-position, which contribute to its potential pharmacological properties. Research has highlighted its potential in various therapeutic applications, including anticancer and antimicrobial activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇N₅O |
Molecular Weight | 331.4 g/mol |
CAS Number | 362000-15-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the hydroxyl group enhances its binding affinity to biological targets, potentially leading to inhibition of key pathways involved in disease processes.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR) , which is overexpressed in many cancers. Studies have shown that compounds with similar structures can inhibit EGFR autophosphorylation, leading to reduced tumor growth:
- Case Study: A study found that derivatives of quinazoline with hydroxyl substitutions exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The presence of hydroxyl and amino groups is crucial for enhancing activity against both Gram-positive and Gram-negative bacteria:
- Case Study: In vitro tests demonstrated that compounds similar to this compound showed significant antibacterial activity against drug-resistant strains such as MRSA and E. faecalis .
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits EGFR leading to reduced tumor growth | |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of hydroxyl and amino groups has been shown to enhance both anticancer and antimicrobial activities:
- Hydroxyl Group: Increases solubility and binding affinity.
- Amino Group: Enhances interaction with biological targets.
Properties
Molecular Formula |
C19H17N5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N5O/c1-10-8-14-12(3)20-18(22-16(14)9-11(10)2)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-9H,1-3H3,(H2,20,21,22,23,24,25) |
InChI Key |
LASKMRBJTDVJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
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